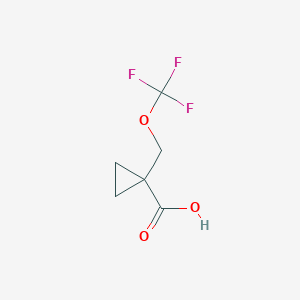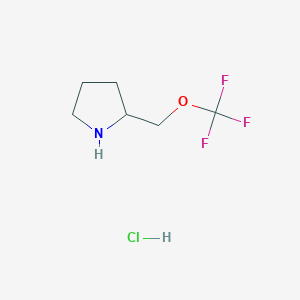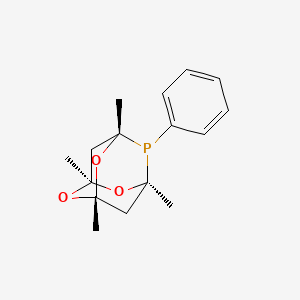
1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE
Overview
Description
1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is notable for its stability and versatility, making it a valuable ligand in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE can be synthesized through the acid-catalyzed addition of phenylphosphine to appropriate β-diketones. The choice of acid (e.g., hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration significantly influence the rate and selectivity of the condensation reactions .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally involves the reaction of adamantane derivatives with phosphorus and phenyl compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium and rhodium are frequently used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various organophosphorus compounds depending on the substituents and reaction conditions.
Scientific Research Applications
1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE is widely used in scientific research due to its robust and electron-poor ligand properties. Some key applications include:
Chemistry: As a ligand in hydroformylation catalysis, facilitating the formation of aldehydes from alkenes.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1,3,5,7-TETRAMETHYL-6-PHENYL-2,4,8-TRIOXA-6-PHOSPHAADAMANTANE exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations, enhancing reaction rates and selectivity. The molecular targets primarily include transition metals such as palladium and rhodium, which are crucial in many catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- 1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct electronic properties and steric effects. These characteristics make it particularly effective as a ligand in catalytic processes, offering advantages in terms of stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(1S,3R,5R,7S)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3/t13-,14-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSJWUWBATQBX-WCVJEAGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@]3(O[C@@](O1)(C[C@@](O2)(P3C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


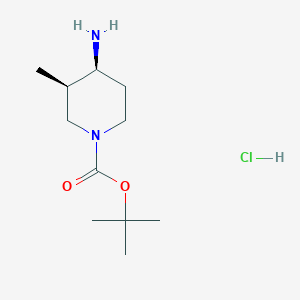
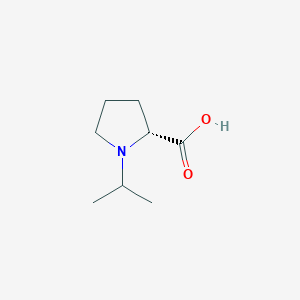
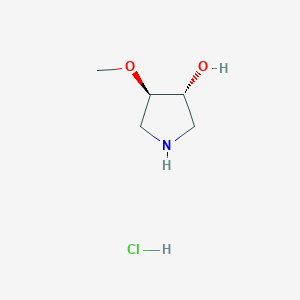
![(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7971070.png)
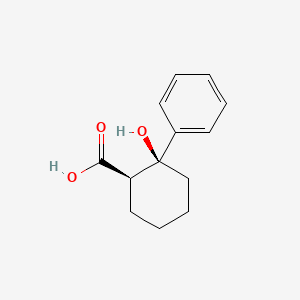
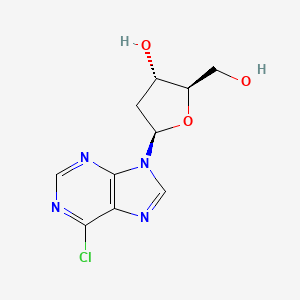
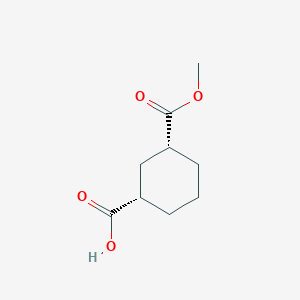
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B7971102.png)
![1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B7971115.png)
